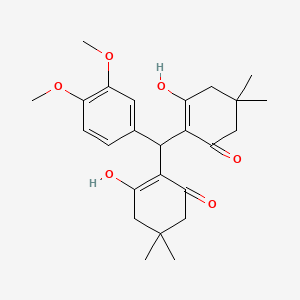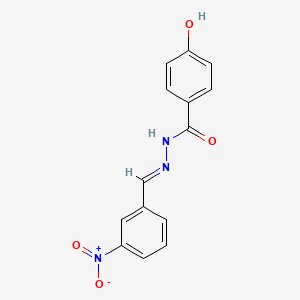![molecular formula C15H15BrN4O4S B11988582 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988582.png)
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purin-2,6-dion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Bromphenoxygruppe, eine Hydroxypropyl-Kette und eine Sulfanyl-Gruppe umfasst, die an einen Purin-Kern gebunden sind. Diese Verbindung ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse, da sie über potenzielle biologische Aktivitäten und Anwendungen verfügt.
Vorbereitungsmethoden
Die Synthese von 7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purin-2,6-dion umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Der Syntheseweg kann die folgenden Schritte umfassen:
Bildung des Bromphenoxy-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Bromphenol mit einem geeigneten Alkylierungsmittel, um die Bromphenoxygruppe zu bilden.
Anlagerung der Hydroxypropyl-Kette: Das Bromphenoxy-Zwischenprodukt wird dann mit einem Epoxid oder einem ähnlichen Reagenz umgesetzt, um die Hydroxypropyl-Kette einzuführen.
Bildung des Purin-Kerns: Das Hydroxypropyl-Bromphenoxy-Zwischenprodukt wird dann unter geeigneten Bedingungen mit einem Purin-Derivat gekoppelt, um den Purin-Kern zu bilden.
Einführung der Sulfanyl-Gruppe: Schließlich wird die Sulfanyl-Gruppe durch eine Thiolierungsreaktion eingeführt, wodurch die Synthese der Zielverbindung abgeschlossen wird.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Verbesserung der Ausbeute und Reinheit sowie die Verwendung von skalierbaren Reaktionsbedingungen und Reinigungstechniken beinhalten.
Analyse Chemischer Reaktionen
7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden, indem Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet werden.
Reduktion: Die Bromphenoxygruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Phenol reduziert werden.
Substitution: Das Bromatom in der Bromphenoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.
Hydrolyse: Die Hydroxypropyl-Kette kann unter sauren oder basischen Bedingungen hydrolysiert werden, um den entsprechenden Alkohol und die Säure zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Amine, Thiole).
Wissenschaftliche Forschungsanwendungen
7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purin-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition und Rezeptorbindung.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen, darunter Krebs und Infektionskrankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Prozesse modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.
Wirkmechanismus
The mechanism of action of 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purin-2,6-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purin-2,6-dion: Diese Verbindung hat eine Piperazinylgruppe anstelle einer Sulfanyl-Gruppe, was zu unterschiedlichen biologischen Aktivitäten und Anwendungen führen kann.
7-[3-(2,4-Dichlorphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purin-2,6-dion: Das Vorhandensein von Dichlorphenoxy anstelle von Bromphenoxy kann seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen.
Die Einzigartigkeit von 7-[3-(4-Bromphenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purin-2,6-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H15BrN4O4S |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C15H15BrN4O4S/c1-19-12-11(13(22)18-14(19)23)20(15(25)17-12)6-9(21)7-24-10-4-2-8(16)3-5-10/h2-5,9,21H,6-7H2,1H3,(H,17,25)(H,18,22,23) |
InChI-Schlüssel |
HDPFVOWCXUJQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)

![2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11988516.png)
![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11988522.png)

![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)
![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)
![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)

![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11988568.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11988573.png)

